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fluorophenylboronic acid

Cat. No.: B1451328 Get Quote

An In-depth Technical Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid.

It moves beyond a simple data sheet to provide in-depth insights into its synthesis, core

applications, and strategic value in modern organic synthesis, particularly within

pharmaceutical research and development.

Compound Overview and Strategic Importance
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized synthetic

building block. Its utility is primarily derived from its classification as an arylboronic acid, a class

of compounds indispensable for the formation of carbon-carbon bonds through palladium-

catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

The strategic value of this specific molecule is rooted in the unique combination of its three key

functional groups:

The Boronic Acid Group (-B(OH)₂): This is the reactive handle for the Suzuki-Miyaura

coupling, enabling the formation of a biaryl linkage.
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The Ortho-Fluorine Atom (-F): The presence of fluorine can significantly alter the

physicochemical properties of the final molecule. It can enhance metabolic stability, improve

binding affinity to biological targets by participating in hydrogen bonding or dipole

interactions, and modify lipophilicity.

The Meta-Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This amide group serves as a

versatile polar functional group. It can act as a hydrogen bond acceptor, improve solubility,

and provide a vector for molecular recognition at a target protein's active site.

This trifecta of functionalities makes 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid a

valuable reagent for introducing a synthetically versatile and pharmaceutically relevant

fragment into complex molecular architectures.

Physicochemical and Structural Properties
Accurate characterization is the foundation of reproducible science. The key properties of 4-
(Dimethylcarbamoyl)-2-fluorophenylboronic acid are summarized below.

Property Value Source(s)

Molecular Weight 211.0 g/mol [3][4]

Molecular Formula C₉H₁₁BFNO₃ [3][4][5]

CAS Number 874289-30-2 [3][4][5]

Appearance
White to off-white

solid/crystalline powder
[4]

Purity Typically ≥96% [4][6]

Storage Conditions
Store at room temperature or

2-8°C, protected from moisture
[6][7]

Primary Application
Suzuki-Miyaura cross-coupling

reactions
[1][7]

Chemical Structure
Caption: Chemical structure of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid.
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Synthesis and Purification Protocol
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent

(organolithium or Grignard) with a trialkyl borate ester, followed by acidic hydrolysis. The

following is a representative, field-proven protocol.

Synthetic Workflow Diagram
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Starting Material:
4-Bromo-3-fluorobenzamide

N,N-Dimethylation
(e.g., NaH, MeI)

Intermediate:
4-Bromo-N,N-dimethyl-3-fluorobenzamide

Lithium-Halogen Exchange
(e.g., n-BuLi, -78°C)

Organolithium Intermediate
(in situ)

Borylation
(e.g., Trimethyl borate)

Boronate Ester
(in situ)

Acidic Hydrolysis
(e.g., aq. HCl)

Final Product:
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Click to download full resolution via product page

Caption: General synthetic workflow for the target compound.
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Detailed Experimental Protocol
Objective: To synthesize 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid from 4-bromo-

N,N-dimethyl-3-fluorobenzamide.

Materials:

4-Bromo-N,N-dimethyl-3-fluorobenzamide

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi), 2.5 M in hexanes

Trimethyl borate

Hydrochloric acid (HCl), 2 M aqueous solution

Diethyl ether

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add 4-bromo-N,N-dimethyl-3-fluorobenzamide (1.0

eq).

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. Causality: This low

temperature is critical to prevent side reactions and ensure the stability of the highly reactive

organolithium intermediate formed in the next step.

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal

temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The

formation of the organolithium species is often indicated by a color change.
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Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise. The reaction is

typically exothermic; maintain the temperature below -70 °C during the addition. After the

addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room

temperature and stir overnight.

Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and

carefully quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours to ensure

complete hydrolysis of the boronate ester to the boronic acid.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3x volume). Combine the organic layers.

Washing: Wash the combined organic layers with water and then with brine to remove

inorganic impurities.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure to yield the crude product.

Purification Insights
Commercially available arylboronic acids often contain varying amounts of their corresponding

boroxine anhydrides.[8] For high-purity material required for sensitive catalytic reactions,

recrystallization is essential. A common and effective method is recrystallization from hot water

or a mixed solvent system like ether/hexanes.[8] This process hydrolyzes any boroxine back to

the desired boronic acid, which then crystallizes upon cooling.

Core Application: The Suzuki-Miyaura Coupling
Reaction
The paramount application of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is as a

coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C(sp²)-C(sp²) bond

between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.

[9]

Catalytic Cycle Diagram
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Pd(0)L₂
(Active Catalyst)

Oxidative Addition

Ar¹-X

Ar¹-Pd(II)-X L₂

Transmetalation

[Ar²-B(OH)₃]⁻

Ar¹-Pd(II)-Ar² L₂

Reductive Elimination

Ar¹-Ar²

Ar¹-X
(Aryl Halide)

Ar²-B(OH)₂
(Boronic Acid)

+ Base

Base (e.g., CsF, K₂CO₃)

Ar¹-Ar²
(Biaryl Product)
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling
Objective: To couple 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid with a generic aryl

bromide (e.g., 4-bromoanisole).

Materials:

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (1.2 eq)
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4-Bromoanisole (1.0 eq)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

Setup: In a reaction vial, combine 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, 4-

bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

Degassing: Seal the vial and degas the mixture by purging with an inert gas (Nitrogen or

Argon) for 10-15 minutes. Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst,

so its removal is crucial for reaction efficiency.

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

Heating: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C.

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is

consumed (typically 4-12 hours).

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and

water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the

organic layers.

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and

concentrate. The crude product can then be purified by flash column chromatography on

silica gel.

Broader Applications in Drug Discovery
The true power of building blocks like 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid
lies in their contribution to the synthesis of novel bioactive molecules. Boronic acids have

become a cornerstone of medicinal chemistry.[10]
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Proteasome Inhibitors: The first FDA-approved boronic acid drug, Bortezomib (Velcade®), is

a dipeptidyl boronic acid used to treat multiple myeloma.[11] This established boronic acids

as a viable pharmacophore.

Enzyme Inhibition: The empty p-orbital of the boron atom can form a reversible covalent

bond with serine, threonine, or cysteine residues in enzyme active sites, making boronic

acids effective inhibitors for various proteases and esterases.[12]

Targeted Drug Delivery: Phenylboronic acid derivatives can reversibly bind to diols, a feature

present in cell-surface carbohydrates like sialic acids, which are often overexpressed on

cancer cells.[13] This property is being explored for targeted drug delivery systems.

The structural motifs introduced by this specific reagent are relevant for developing inhibitors of

kinases, metabolic enzymes, and other protein targets where a substituted phenyl ring is a key

pharmacophoric element.

Handling, Storage, and Safety
Handling: As with all fine chemicals, handle in a well-ventilated area, preferably a fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are susceptible

to dehydration to form cyclic boroxine anhydrides; while this is often reversible upon use in

aqueous reaction conditions, storing under inert gas can maintain purity.

Conclusion
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is more than a simple chemical reagent;

it is a sophisticated molecular tool. Its well-defined structure provides a reliable platform for

introducing a fluorine-substituted, amide-functionalized phenyl ring into target molecules with

high precision via the robust Suzuki-Miyaura coupling reaction. For scientists engaged in the

synthesis of complex organic molecules for pharmaceutical and materials science applications,

a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging

its full potential in the discovery and development of next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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